2-(benzylthio)-N-methylpropanamide
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Overview
Description
2-(benzylthio)-N-methylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound belongs to the class of amides and has a molecular formula of C11H15NO2S.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-methylpropanamide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. This compound has been shown to inhibit the expression of various proteins involved in cell proliferation and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(benzylthio)-N-methylpropanamide in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(benzylthio)-N-methylpropanamide. One of the areas of interest is the development of novel analogs of this compound with improved solubility and potency. Another area of research is the investigation of the mechanism of action of this compound to better understand its antitumor and anti-inflammatory effects. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored.
Synthesis Methods
The synthesis of 2-(benzylthio)-N-methylpropanamide involves the reaction of N-methylpropanamide with benzyl mercaptan in the presence of a suitable catalyst. The reaction takes place at a moderate temperature and produces the desired product in good yield. This synthesis method has been well-documented in the literature and has been used by researchers worldwide.
Scientific Research Applications
2-(benzylthio)-N-methylpropanamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been investigated for its potential use as an anti-inflammatory agent and has shown promising results in preclinical studies.
properties
IUPAC Name |
2-benzylsulfanyl-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9(11(13)12-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJFLTMYPJAEOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)SCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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